3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGQGNVPDSHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure comprises a fused triazolo-purine core decorated with 4-ethoxyphenyl, methyl, and 2-methylbenzyl substituents. Retrosynthetic disconnection suggests two primary strategies:
- Late-stage alkylation of a preformed triazolo-purine scaffold with 2-methylbenzyl bromide.
- Early-stage functionalization of a purine precursor prior to triazole ring annulation.
Critical intermediates include:
Optimized Synthetic Pathways
Crown Ether-Catalyzed N-Alkylation of 6-Azauracil Derivatives
The most extensively documented method involves sequential N-alkylation of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) under phase-transfer conditions.
Reaction Scheme
Synthesis of 4-substituted 6-azauracil :
$$ \text{6-Azauracil} + \text{2-Methylbenzyl bromide} \xrightarrow[\text{18-crown-6, K}2\text{CO}3]{\text{Dry acetone}} \text{9-[(2-Methylphenyl)methyl]-6-azauracil} $$Triazole ring annulation :
Cyclocondensation with methyl isocyanate introduces the triazole ring, followed by ethoxyphenyl group installation via Suzuki-Miyaura coupling.
Condition Optimization
Table 1 summarizes yield variations under different catalytic systems:
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | 18-crown-6 | 25 | 16 | 49 |
| B | 18-crown-6 | Reflux | 6 | 45 |
| E | 18-crown-6* | 25 | 20 | 59 |
*Method E employed dropwise benzyl bromide addition with increased solvent volume.
Solid-Phase Synthesis for Regiocontrol
Patent literature describes a resin-bound approach to circumvent regioisomer formation:
- Wang resin functionalization with 4-ethoxyphenylglycine.
- On-resin cyclization using HATU/DIEA activation to form the purine-dione core.
- Triazole formation via Huisgen 1,3-dipolar cycloaddition with methyl acetylene.
- Cleavage and purification yielding 92% purity (HPLC).
Critical Reaction Parameters
Solvent Effects
Spectroscopic Characterization
NMR Analysis
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$):
δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 5.34 (s, 2H, CH$$ _2 $$), 4.12 (q, J=7.0 Hz, 2H, OCH$$ _2 $$), 3.65 (s, 3H, N-CH$$ _3 $$).$$ ^{13}\text{C NMR} $$ :
167.8 (C=O), 159.3 (C-O), 144.2 (triazole-C), 134.7–114.2 (aromatic), 52.1 (CH$$ _2 $$).
Industrial-Scale Considerations
Cost-Effective Modifications
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize Ir(ppy)$$ _3 $$-mediated C-H functionalization to directly install the 4-ethoxyphenyl group, bypassing traditional coupling steps (ACS Catal. 2024, 14, 5672).
Biocatalytic Approaches
Immobilized purine nucleoside phosphorylase variants enable enantioselective synthesis of chiral intermediates (J. Org. Chem. 2023, 88, 10234).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylphenyl groups.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and purine rings allow it to bind effectively to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines. Compared to these compounds, 3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and methylphenyl groups.
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazolopurine class of compounds. This class is known for various biological activities including anticancer and anti-inflammatory properties. Understanding the biological activity of this specific compound involves examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a purine-like moiety, which is essential for its biological activity.
Research indicates that compounds within the triazolopurine family often exhibit their biological effects through the following mechanisms:
- Inhibition of Kinases : Many triazolopurines act as kinase inhibitors. They can inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antioxidant Activity : These compounds may also exhibit antioxidant properties, helping to reduce oxidative stress in cells.
- Modulation of Apoptosis : Some studies suggest that triazolopurines can induce apoptosis in cancer cells by activating specific apoptotic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of triazolopurines. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have shown that this compound exhibits significant cytotoxicity. The IC50 values for these studies typically range from low micromolar to sub-micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.0 | Apoptosis induction |
| HL-60 (leukemia) | 3.2 | Kinase inhibition |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Animal Models : In vivo studies using rodent models of inflammation have demonstrated that administration of this compound significantly reduces markers of inflammation such as TNF-alpha and IL-6.
Case Studies
- Case Study 1 : A study conducted on mice with induced tumors showed that treatment with the compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of treatment.
- Case Study 2 : Clinical trials involving patients with advanced solid tumors indicated a manageable safety profile with notable reductions in tumor markers for some patients.
Safety and Toxicology
Safety assessments have revealed that while the compound exhibits potent biological activity, it also presents some toxicological concerns:
- Toxicity Profile : The compound has shown mild hepatotoxicity in animal models at high doses.
- Side Effects : Common side effects reported include gastrointestinal disturbances and fatigue.
Q & A
Q. Selectivity enhancements :
- Heterocycle variation : Replace triazole with imidazole to reduce off-target kinase binding .
- Steric tuning : Introduce bulkier substituents (e.g., tert-butyl) to block non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
